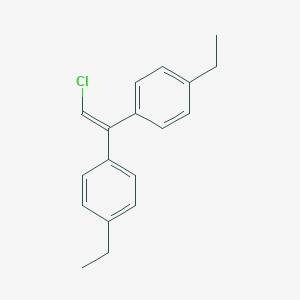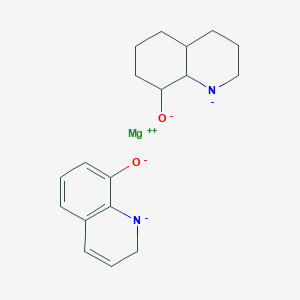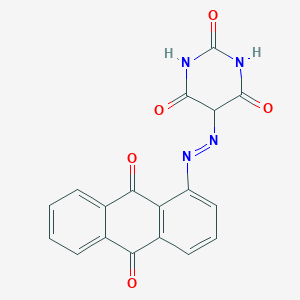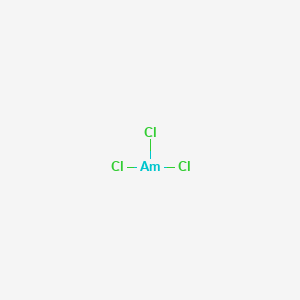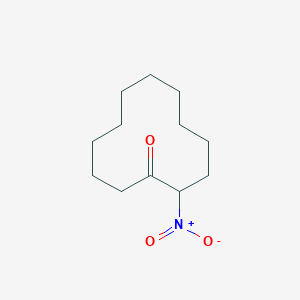
2-Nitrocyclododecanone
Vue d'ensemble
Description
Synthesis Analysis
The exact synthesis process of 2-Nitrocyclododecanone is not clearly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of 2-Nitrocyclododecanone is represented by the linear formula: O2NC12H21(=O) . It has a molecular weight of 227.30 . The compound’s structures have been confirmed by (1)H NMR, IR, and elemental analysis .Chemical Reactions Analysis
The specific chemical reactions involving 2-Nitrocyclododecanone are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrocyclododecanone are not clearly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis of Heterophanes and Macrocycles : The ring enlargement of 2-nitrocyclododecanone has been used for the synthesis of macrocyclic compounds like [10]heterophanes. These heterophanes have applications in designing new materials and pharmaceuticals (Hadj-Abo, Bienz, & Hesse, 1994).
Study on Synthesis Methods : Research has been conducted on optimizing the synthesis of α-nitrocyclododecanone, focusing on reaction conditions like temperature, time, and solvent. These studies contribute to the efficient industrial production of this compound (Wang Dao-quan, 2007).
Macrocyclic Lactams Synthesis : 2-Nitrocyclododecanone has been converted to various N-substituted amides and macrocyclic lactams, which are important in the development of pharmaceuticals (Wälchli & Hesse, 1982).
Crystal and Molecular Structure Analysis : The compound has been used in the study of molecular structures through crystallography, enhancing our understanding of molecular interactions and conformations (Wang, Ming-an, Zhang, Ning, Hou, Xue-Tai, & Dao-Quan, 2005).
Synthesis of Lactones and Lactams : Its application in the synthesis of various lactones and lactams showcases its versatility in organic synthesis, aiding in the development of new compounds with potential pharmaceutical applications (Jia, Liang, Chang, & Wang Dao-quan, 2007).
Nitroheterocyclic Drugs Study : Research into nitroheterocyclic drugs, which includes compounds like 2-nitrocyclododecanone, sheds light on their broad-spectrum activity against various infections, thus contributing to medical therapeutics (Raether & Hänel, 2003).
Phototoxicity Studies : The phototoxicity of nitro compounds including derivatives of 2-nitrocyclododecanone, has been studied, providing insights into the environmental and health impacts of these compounds (Kagan, Tian P. Wang, Benight, Tuveson, Guizhi Wang, & Fu, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-nitrocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBTEDZSLYKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319089 | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocyclododecanone | |
CAS RN |
13154-31-9 | |
| Record name | NSC339629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



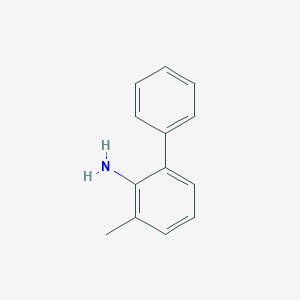
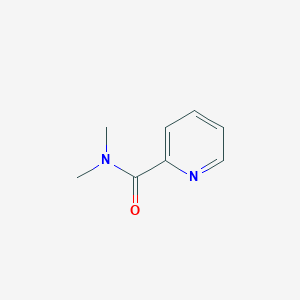
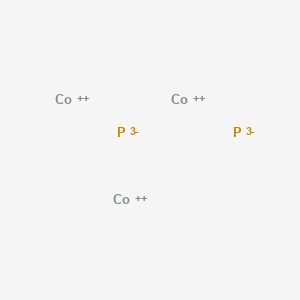
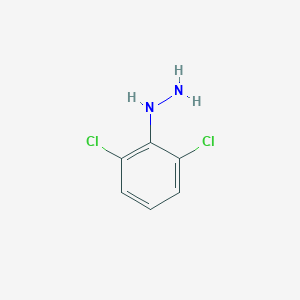
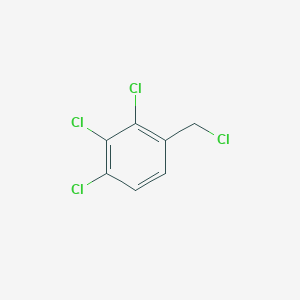
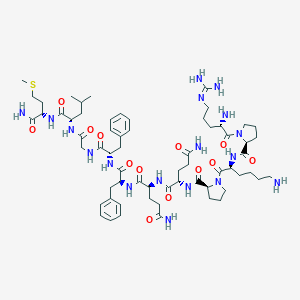
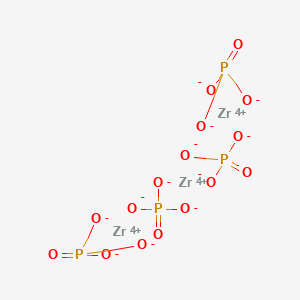
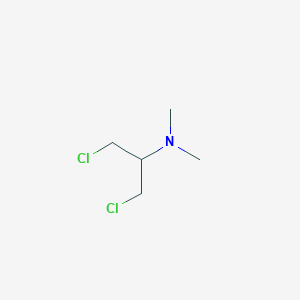
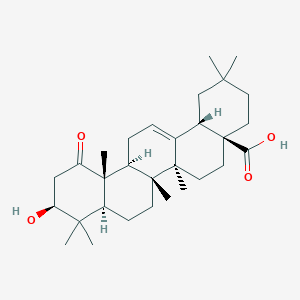
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
